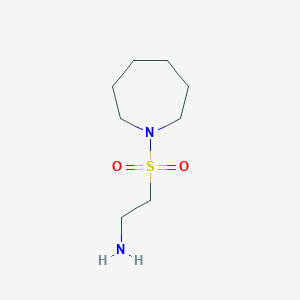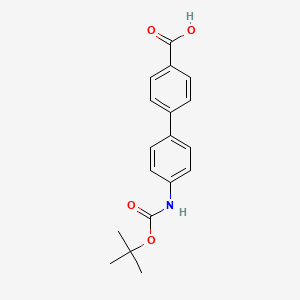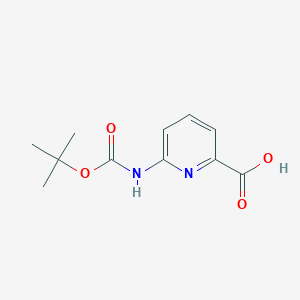![molecular formula C12H13Cl2N3OS B1344414 5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 862655-04-7](/img/structure/B1344414.png)
5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. The presence of the dichlorophenoxy moiety suggests potential for bioactivity, as similar structures have been synthesized and evaluated for various biological properties, including hypolipidemic, anti-inflammatory, and antimicrobial activities .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of substituted phenols with various reagents to introduce the triazole ring. For instance, a compound with a similar structure was synthesized by reacting an amino-triazole-thione with dichlorophenoxy acetyl chloride . The synthesis process is crucial as it can affect the yield, purity, and subsequent biological activity of the compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with adjacent substituents, affecting the compound's overall shape and reactivity. For example, in a related compound, the triazole ring forms specific dihedral angles with methyl- and chloro-substituted benzene rings, which could influence its interaction with biological targets . The molecular geometry and electronic distribution are often studied using computational methods, such as density functional theory (DFT), to predict the compound's behavior .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring and the substituents attached to it. The thiol group, in particular, is a reactive site that can engage in the formation of hydrogen bonds and potentially in redox reactions. The presence of the dichlorophenoxy group may also allow for substitution reactions, which can be exploited to synthesize further derivatives with modified biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the solubility in various solvents can be affected by the presence of polar groups or the overall molecular polarity. The crystal structure, as determined by X-ray diffraction, can provide insights into the intermolecular interactions present in the solid state, which can also influence the compound's properties . The biological activities of these compounds are often correlated with their chemical properties, as seen in their antimicrobial and antioxidant potential .
Scientific Research Applications
Potential Applications in Medicine and Agriculture
Research into similar triazole derivatives has uncovered their potential applications in medicine and agriculture. For instance, a study on the synthesis of triazolo(thiadiazoles and thiadiazines) derivatives, which share a core structure with the compound of interest, found that these compounds exhibited anti-inflammatory and molluscicidal activities, suggesting their utility in pharmaceutical development and pest control (El Shehry et al., 2010).
Antimicrobial Properties
The antimicrobial properties of triazole compounds have been extensively studied, highlighting their significance in the development of new antimicrobial agents. A notable study synthesized novel 1,2,4-triazole derivatives with potential antimicrobial activity, indicating the broad spectrum of biological activities that such compounds can exhibit (Bayrak et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-6-8(13)4-5-9(10)14/h4-7H,3H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNBPDHHRSAYDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)




![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)


![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)


